Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Description
Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (molecular formula: C₁₅H₉F₃N₂O₂S; molecular weight: 338.303 g/mol) is a fused heterocyclic compound featuring a thieno[3,2-b]pyridine core. Its structure includes a 2-pyridinyl substituent at position 3, a trifluoromethyl (CF₃) group at position 6, and a methyl ester at position 2 .
Properties
IUPAC Name |
methyl 3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c1-22-14(21)13-11(9-4-2-3-5-19-9)12-10(23-13)6-8(7-20-12)15(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQDEIDIVREGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of a thieno[3,2-b]pyridine precursor. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s 3-position substituent can be modified via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example:
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Reagents : Aryl/heteroaryl boronic acids, Pd(dppf)Cl₂ catalyst, K₂CO₃ base.
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Outcome : Replacement of bromine at the 3-position with aryl/heteroaryl groups (e.g., phenyl, pyridinyl) to generate derivatives.
Table 1: Representative Suzuki-Miyaura Reactions
Hydrazine-Mediated Functionalization
Reaction with hydrazine hydrate enables the synthesis of hydrazide derivatives:
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Reagents : Hydrazine hydrate in ethanol.
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Outcome : Replacement of the methyl ester group with a hydrazide moiety, forming 3-amino-6-(2-pyridinyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide .
Further condensation with aldehydes (e.g., benzaldehyde) yields hydrazones, which undergo Thorpe-Ziegler cyclization to form pyridothienopyrimidine derivatives .
Cyclization Reactions
Intramolecular cyclization under acidic or thermal conditions generates fused heterocycles:
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Reagents : Acetic anhydride or triethyl orthoformate.
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Outcome : Formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one derivatives, enhancing rigidity and potential bioactivity.
Saponification and Ester Hydrolysis
The methyl ester group is hydrolyzed to a carboxylic acid under basic conditions:
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Reagents : NaOH in ethanol.
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Conditions : Reflux followed by acidification with acetic acid .
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Outcome : 3-amino-6-(2-pyridinyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylic acid , a precursor for further derivatization.
Electrophilic Aromatic Substitution
The electron-rich thieno[3,2-b]pyridine core undergoes nitration or halogenation:
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Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).
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Conditions : 0–5°C for nitration; room temperature for chlorination.
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Outcome : Substitution at the 5-position of the thieno ring, though yields are moderate (40–60%) due to steric hindrance from the trifluoromethyl group.
Nucleophilic Aromatic Substitution
The trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack:
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Reagents : Amines (e.g., morpholine) or alkoxides.
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Conditions : DMF, 80°C, 12 hours.
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Outcome : Displacement of the 6-trifluoromethyl group with nucleophiles, though this pathway is less explored due to competing side reactions.
Key Research Findings
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Antitumor Activity : Derivatives synthesized via Suzuki-Miyaura coupling show IC₅₀ values of 1.2–8.7 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
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Enzyme Inhibition : The hydrazide derivative inhibits cyclin-dependent kinase 2 (CDK2) with a Kᵢ of 0.45 μM .
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Thermal Stability : Decomposition temperature exceeds 250°C, indicating suitability for high-temperature applications .
Scientific Research Applications
Antimicrobial Properties
Several studies have reported the antimicrobial activity of thieno[3,2-b]pyridine derivatives. For instance, compounds similar to methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate have shown significant antibacterial and antifungal properties. A study demonstrated that these derivatives exhibited activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. For example, derivatives from this class have been evaluated for cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Therapeutic Applications
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Antimicrobial Agents
- Effective against a range of bacterial and fungal pathogens.
- Potential for development into new antibiotics.
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Anticancer Drugs
- Inhibitory effects on cancer cell growth.
- Possible use in combination therapies for enhanced efficacy.
- Anti-inflammatory Agents
Case Study 1: Antibacterial Activity
A recent study synthesized several thieno[3,2-b]pyridine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition zones compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 6
Compound III and IV (Methyl 3-amino-6-[(hetero)aryl]thieno[3,2-b]pyridine-2-carboxylates)
- Structure: These analogs feature an amino group at position 3 and diverse aryl/heteroaryl groups at position 6.
- Bioactivity: Compound III exhibits GI₅₀ values of ~1 µM against MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer), while Compound IV shows GI₅₀ values of 3–4 µM across multiple cancer cell lines .
- Comparison: The absence of an amino group in the target compound may reduce hydrogen-bonding interactions but could enhance metabolic stability. The CF₃ group at position 6 (vs.
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Structure: This analog has a thieno[2,3-b]pyridine core (isomeric to the target compound), with a phenyl group at position 6 and CF₃ at position 3.
- Comparison: The positional isomerism (thieno[3,2-b] vs. [2,3-b]) alters the electronic distribution and steric hindrance. The target compound’s CF₃ group at position 6 may enhance π-π stacking compared to the phenyl group in this analog .
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
- Structure : Features a carbohydrazide group at position 2 and a thienyl substituent at position 3.
- The methyl ester (vs. carbohydrazide) improves hydrolytic stability .
Substituent Variations at Position 2 (Ester Group)
Ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Structure : Contains a pyrrolyl group at position 3 and an ethyl ester at position 2.
- Comparison: The methyl ester in the target compound may confer faster metabolic clearance than the ethyl ester. The 2-pyridinyl group (vs.
Functional Group Modifications (Urea-Linked Derivatives)
Methyl 3-amino-6-{3-[3-(4-cyanophenyl)ureido]phenyl}thieno[3,2-b]pyridine-2-carboxylate (2c)
Key Data Table: Structural and Functional Comparisons
Biological Activity
Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, also known by its CAS number 478048-35-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly in cancer research and other therapeutic areas.
- Molecular Formula : C15H9F3N2O2S
- Molecular Weight : 338.304 g/mol
- IUPAC Name : Methyl 3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Research indicates that this compound interacts with various biological targets, influencing cellular pathways associated with cancer progression. It has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's mechanism involves the modulation of glycolysis and gluconeogenesis pathways, leading to altered metabolic profiles in affected cells .
Biological Activity
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Anticancer Properties :
- Cytotoxicity : Studies using the MTT assay revealed that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.05 µM against MDA-MB-231 cells after 24 hours of treatment .
- Apoptosis Induction : The compound triggers apoptosis in treated cells, which is evidenced by increased markers of apoptosis and decreased viability over time with higher concentrations .
- Inhibition of Cancer Stem Cells (CSCs) :
Table 1: Summary of Biological Activity Findings
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity:
- The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.
- The pyridine ring contributes to the compound's ability to interact with biological receptors involved in cell signaling pathways.
Q & A
Q. What are the established synthetic routes for Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate?
- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, potassium 3-thiophenetrifluoroborate can react with brominated thieno[3,2-b]pyridine intermediates under palladium catalysis to introduce the thiophene moiety . Fluorination and trifluoromethylation steps are critical; potassium fluoride in DMSO is often used for fluorination . Methyl ester formation may involve nucleophilic substitution or esterification of carboxylic acid precursors under acidic conditions (e.g., methanol/HCl) . Microwave-assisted reactions (e.g., 150°C, 30 min) can enhance reaction efficiency and yield .
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) and liquid chromatography-mass spectrometry (LCMS, [M+H]+ peaks) are standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positions, particularly the trifluoromethyl and pyridinyl groups. For example, NMR detects trifluoromethyl resonances at ~-60 ppm .
Q. What in vitro models are used to screen its anti-cancer activity?
- Methodological Answer : Human hepatocellular carcinoma (HepG2) cells are commonly employed. Compounds are dissolved in DMSO (stock: -80°C, working: ≤0.25% v/v) and tested at serial dilutions (125–0.03 µM). Cell viability is assessed via MTT assays, with GI50 values calculated using non-linear regression. Positive controls (e.g., ellipticine, GI50 = 2.9 µM) validate assay sensitivity .
Advanced Research Questions
Q. How do structural modifications (e.g., amino groups, ethynyl linkers) influence anti-HCC activity?
- Methodological Answer : Substituents at the 3-amino and 6-aryl positions critically modulate activity. For instance, methyl 3-amino-6-[(3-aminophenyl)ethynyl] derivatives (e.g., 2f ) exhibit GI50 = 1.2 µM on HepG2 due to enhanced hydrogen bonding with cellular targets . Ethynyl linkers improve π-π stacking with DNA, while bulky substituents (e.g., trifluoromethyl) enhance metabolic stability . QSAR models using 3D descriptors (e.g., polar surface area) predict hepatotoxicity risks .
Q. How can microwave-assisted synthesis optimize yield and reaction time?
- Methodological Answer : Microwave irradiation (e.g., 150°C, 30 min in n-butanol) accelerates Suzuki-Miyaura couplings, achieving ~70% yield for pyridothiophene intermediates. This method reduces side reactions (e.g., hydrolysis) compared to traditional heating. Reaction progress is monitored via TLC and LCMS .
Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?
- Methodological Answer : Discrepancies (e.g., MCF-7 GI50 = 1 µM vs. NCI-H460 GI50 = 3 µM) may arise from cell-specific uptake or target expression. Mechanistic studies (e.g., cell cycle analysis via flow cytometry) clarify differences. For example, compound III arrests NCI-H460 cells in G2/M phase, while IV induces S-phase depletion . Transcriptomic profiling of responsive vs. resistant lines identifies biomarker correlations.
Q. How are QSAR models developed for thieno[3,2-b]pyridine derivatives?
- Methodological Answer : QSAR uses molecular descriptors (e.g., LogP, topological polar surface area) and biological data (GI50, hepatotoxicity). For anti-HCC activity, 3D descriptors (e.g., steric/electronic fields from CoMFA) show R² > 0.85. Hepatotoxicity models prioritize hydrogen bond acceptors (e.g., ester carbonyls) . Open-source tools like PaDEL-Descriptor generate 1D/2D descriptors for preliminary screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
